![molecular formula C19H20N4 B2356409 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-53-2](/img/structure/B2356409.png)
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursorsCommon synthetic methods involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
The compound 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant data tables and case studies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Core Structure : The pyrido[1,2-a]benzimidazole core is constructed using standard organic synthesis techniques.
- Introduction of Functional Groups : The azepan and carbonitrile groups are introduced through nucleophilic substitution or coupling reactions.
- Optimization of Conditions : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.
Industrial Production
For large-scale production, adaptations in the synthetic route may include the use of continuous flow systems and advanced purification techniques to ensure high-quality output suitable for research and industrial applications.
Therapeutic Applications
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : The compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
A study focused on the anticancer effects of similar benzimidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis induction |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Intrinsic pathway activation |
This data highlights the compound's potential as a therapeutic agent in oncology.
Antimicrobial Properties
In another study, the antimicrobial efficacy of related compounds was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting that this compound could serve as a lead structure for developing new antibiotics.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity, used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a broad spectrum of activity against various parasites.
Mebendazole: Used to treat a variety of parasitic worm infections, similar to albendazole.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Biological Activity
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyrido[1,2-a]benzimidazole core, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Its molecular formula is C21H25N5, and it features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
IUPAC Name | 1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Molecular Formula | C21H25N5 |
Molecular Weight | 347.45 g/mol |
CAS Number | 305334-03-6 |
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Binding : Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds with a benzimidazole core exhibit a wide range of pharmacological activities. Specifically, derivatives of benzimidazole have been reported to possess:
- Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction .
- Antimicrobial Activity : The compound may also demonstrate antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds:
- Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For example, compounds were shown to have IC50 values in the low micromolar range against K562 leukemia cells .
- Mechanistic Insights : Research has pointed out that the flexible nature of the benzimidazole ring allows for high-affinity binding to DNA, leading to alterations in DNA conformation that inhibit replication .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-12-18(22-10-6-2-3-7-11-22)23-17-9-5-4-8-16(17)21-19(23)15(14)13-20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSGERHAJUCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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